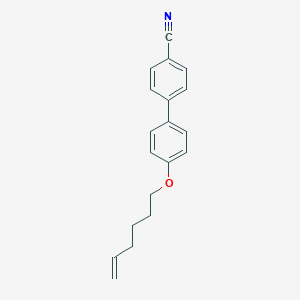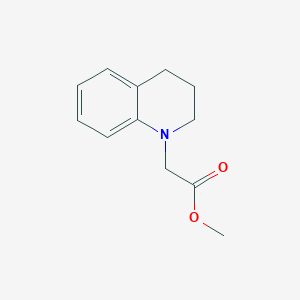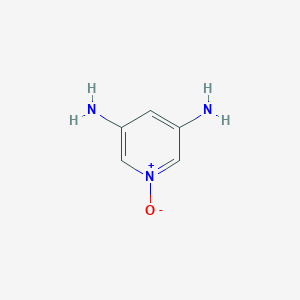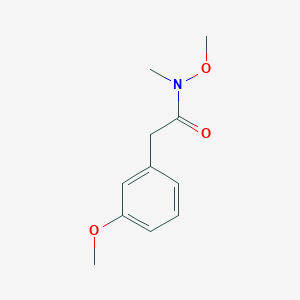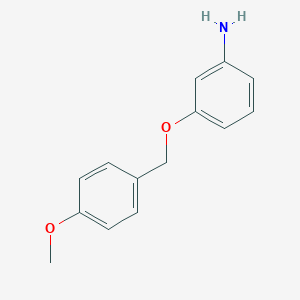
3-(4-Methoxy-benzyloxy)-phenylamine
Descripción general
Descripción
“3-(4-Methoxy-benzyloxy)-phenylamine” is a chemical compound with the molecular formula C22H23NO3 . It has a molecular weight of 349.43 . It is a yellow solid at room temperature .
Physical And Chemical Properties Analysis
“3-(4-Methoxy-benzyloxy)-phenylamine” is a yellow solid at room temperature . It has a molecular weight of 349.43 . The exact physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored and handled.Aplicaciones Científicas De Investigación
Chemistry and Synthesis Applications
Compounds like benzoxaboroles, which share structural similarities with "3-(4-Methoxy-benzyloxy)-phenylamine," have been extensively studied for their unique properties and applications in organic synthesis. Benzoxaboroles are derivatives of phenylboronic acids and have been recognized for their roles as building blocks and protecting groups in organic synthesis. Additionally, certain benzoxaboroles exhibit biological activity and are under clinical trials, highlighting their significance in medicinal chemistry and drug design (Adamczyk-Woźniak et al., 2009).
Biological Activity and Antimicrobial Applications
Another area of interest is the study of aromatic compounds' biodegradation, with Escherichia coli being used as a model system. Research has demonstrated E. coli's ability to metabolize various aromatic acids and amines, indicating potential applications in bioremediation and the understanding of microbial pathways in aromatic compound degradation (Díaz et al., 2001).
Antineoplastic and Pharmacological Significance
Investigations into novel synthetic compounds for antineoplastic purposes have uncovered a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones. These compounds have shown promising cytotoxic properties and potential as antineoplastic drug candidates. Their modes of action include apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance, emphasizing their importance in cancer research and therapy (Hossain et al., 2020).
Toxicity and Safety Profiles
Research on compounds related to "3-(4-Methoxy-benzyloxy)-phenylamine" has also focused on understanding their toxicity profiles. Studies on various species, including laboratory animals, have sought to elucidate the toxicological aspects and safety profiles of these compounds, contributing to the development of safer pharmaceuticals (Hardman et al., 1973).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, which this compound may be involved in, play a significant role in the synthesis of various organic compounds .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that the conditions for suzuki–miyaura cross-coupling reactions are generally mild and tolerant to various functional groups .
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJXUWGQYJSOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methoxy]aniline | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


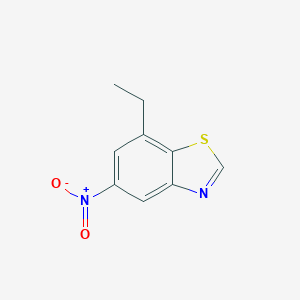





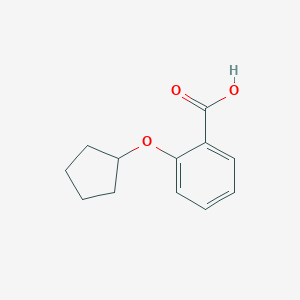
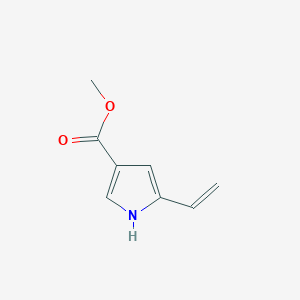
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)
